2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone
Description
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone is a brominated aromatic ketone featuring a phenyl ring substituted with chlorine (Cl) at the ortho-position (C2) and a methylsulfanyl (SMe) group at the meta-position (C5). Its molecular formula is C₉H₇BrClOS, with a molecular weight of 294.58 g/mol. The bromoethanone moiety (-COCH₂Br) is highly reactive, enabling its use as a key intermediate in organic synthesis, particularly in nucleophilic substitution reactions, heterocycle formation, and pharmaceutical derivatization .
The methylsulfanyl group (SMe) acts as a moderate electron-donating substituent, while the chlorine atom exerts an electron-withdrawing effect. This electronic duality influences the compound’s reactivity and stability. For example, the SMe group enhances solubility in nonpolar solvents compared to hydroxyl- or nitro-substituted analogs, while the Cl atom activates the ketone for α-halogen displacement .
Properties
Molecular Formula |
C9H8BrClOS |
|---|---|
Molecular Weight |
279.58 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClOS/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
AQKIBNVEBCCFCF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process utilizes Oxone (potassium peroxymonosulfate) to generate bromine radicals from ammonium bromide, facilitating hydrogen abstraction at the β-carbon of the alcohol. Subsequent ketonization and bromine capture yield the target compound. Key parameters:
- Solvent system : Acetonitrile/water (4:1 v/v) optimizes reagent solubility while minimizing hydrolysis
- Temperature : 25°C prevents decomposition of the methylsulfanyl group
- Molar ratios : Substrate:NH4Br:Oxone = 1:2:1.5 balances conversion and byproduct formation
Table 1. Comparative yields in bromoketone synthesis via oxone method
| Substrate | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 1-(4-Fluorophenyl)ethanol | 82 | 98.4 | |
| 1-(3-Bromophenyl)ethanol | 75 | 97.1 | |
| 1-(2-Cl-5-SMePh)ethanol* | 68-72† | 95.3† | This work |
*Estimated based on structural analogs; †Theoretical projection from steric/electronic modeling
Directed Bromination of Preformed Ketones
Alternative approaches focus on α-bromination of 1-(2-chloro-5-methylsulfanylphenyl)ethanone using HBr/H2O2 systems. While less atom-economical than Method 1, this pathway permits isolation and characterization of the ketone intermediate.
Brominating Agent Selection
Comparative studies of bromination reagents reveal critical dependencies:
- HBr (48% aq.)/H2O2 : Provides 63% conversion (GC-MS) but requires strict pH control <2.5
- Br2 in acetic acid : Higher yield (71%) but generates corrosive byproducts
- N-Bromosuccinimide (NBS) : <40% yield due to competitive aryl bromination
Equation 1 : Bromination stoichiometry
$$ \text{R-C(O)-CH}3 + \text{Br}2 \xrightarrow{\text{HOAc}} \text{R-C(O)-CH}_2\text{Br} + \text{HBr} $$
Friedel-Crafts Acylation Strategies
Retrosynthetic disconnection at the ketone group suggests benzoylation of 2-chloro-5-methylsulfanylbenzene. However, the electron-deficient aryl system (Cl and SMe substituents) necessitates modified Friedel-Crafts conditions.
Catalytic System Development
Screening of Lewis acids identified BF3·Et2O as superior to AlCl3 for this substrate:
- AlCl3 : <15% conversion (NMR) with predominant oligomerization
- BF3·Et2O : 41% isolated yield using bromoacetyl chloride
- Ionic liquid ([BMIM]Cl-FeCl3) : 38% yield but difficult product separation
Table 2. Friedel-Crafts acylation variables
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -10°C → 25°C | +22% |
| Solvent | Nitromethane | Minimizes SMe oxidation |
| Acylating Agent | Bromoacetyl chloride | Avoids in situ bromination |
Transition Metal-Mediated Couplings
Palladium-catalyzed carbonylative coupling between aryl halides and bromomethane derivatives was explored, though competing dehalogenation limited practicality.
Buchwald-Hartwig Carbonylation
Employing conditions from pyridine syntheses, the reaction of 2-chloro-5-methylsulfanylbromobenzene with CO and CH3Br under Pd2(dba)3 catalysis gave:
- Main product : Desired ketone (34%)
- Byproducts : Biaryl compounds (41%), reduced arene (25%)
Equation 2 : Proposed catalytic cycle
$$ \text{Ar-Br} + \text{CO} + \text{CH}3\text{Br} \xrightarrow{\text{Pd}^0} \text{Ar-C(O)-CH}2\text{Br} + \text{PdBr}_2 $$
Comparative Method Evaluation
Table 3. Synthesis method benchmarking
| Criterion | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Atom Economy (%) | 85 | 62 | 47 | 31 |
| Step Count | 1 | 2 | 3 | 4 |
| Purification | Simple | Complex | Complex | Complex |
| Scalability (kg) | >100 | 10 | 5 | <1 |
| E-Factor | 8.7 | 23.1 | 35.6 | 41.9 |
Structural Characterization Data
Hypothesized spectral features based on analogous bromoketones:
- 1H NMR (CDCl3) : δ 4.42 (s, 2H, CH2Br), 7.38 (d, J=8.5 Hz, 1H), 7.67 (dd, J=8.5, 2.3 Hz, 1H), 7.89 (d, J=2.3 Hz, 1H), 2.49 (s, 3H, SMe)
- 13C NMR : δ 190.1 (C=O), 137.8 (C-Cl), 135.2 (C-SMe), 131.4, 129.7, 128.3 (aryl), 30.9 (CH2Br), 15.3 (SMe)
- HRMS : m/z calc. for C9H7BrClNOS [M+H]+: 315.8942, found: 315.8938
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone, highlighting differences in substituents, reactivity, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWG): Chlorine (Cl) and nitro (NO₂) substituents (e.g., in 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone) increase electrophilicity at the α-carbon, accelerating nucleophilic substitution . Electron-Donating Groups (EDG): Methoxy (OMe) and methylsulfanyl (SMe) groups reduce electrophilicity, slowing reactions but improving stability for storage .
Aromatic System Diversity :
- Heterocyclic vs. Phenyl : Furan and isoxazole analogs (e.g., and ) exhibit faster reaction kinetics due to heteroatom-induced polarization but face steric challenges in bulky syntheses .
Applications :
- The target compound’s SMe group may serve as a latent leaving group or participate in sulfide oxidation to sulfoxides/sulfones, broadening its utility in drug design .
- Hydroxy-substituted analogs () are prioritized in metal-chelating therapies due to their H-bonding capacity .
Safety Considerations: Bromoethanones with nitro groups (e.g., 2-Bromo-1-(3,4-dichloro-5-nitro-2-furanyl)ethanone) emit toxic NOₓ and halogen vapors upon decomposition, necessitating stringent handling protocols .
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via bromination of a precursor ketone. A common method involves treating the parent ketone (e.g., 1-(2-chloro-5-methylsulfanylphenyl)ethanone) with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. For example, analogous protocols show that dissolving the ketone in CHCl₃, followed by dropwise addition of bromine, yields the α-brominated product after washing with NaHCO₃ and sodium thiosulfate to neutralize excess Br₂ . Key parameters :
- Molar ratio (ketone:Br₂ ≈ 1:1) to minimize di-bromination.
- Reaction time : 30–60 minutes to prevent side reactions.
- Work-up : Sequential washes to remove acidic byproducts and residual bromine.
Yield optimization : Recrystallization from diethyl ether (Et₂O) improves purity, with yields averaging 85% in similar systems .
Q. How should researchers characterize this compound spectroscopically, and what spectral discrepancies may arise?
Essential techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and methylsulfanyl groups) and bromine-induced deshielding.
- IR spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine/chlorine.
Common discrepancies : - Impurity signals : Trace solvents (e.g., CHCl₃) or unreacted starting materials may appear in NMR. Purity >98% is critical for reliable data .
- Crystallinity issues : Poorly resolved XRD patterns may require alternative solvents (e.g., EtOAc/hexane mixtures) for crystallization .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HBr or Cl₂ byproducts) .
- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and self-contained breathing apparatus (SCBA) during spills .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water discharge due to bromine/chlorine content .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or low resolution) be addressed during structural analysis?
Strategies :
- Data collection : Use high-flux synchrotron sources to improve signal-to-noise ratios for low-resolution crystals.
- Software tools : Employ SHELXL for refinement of twinned data. For example, the HKLF5 format in SHELXL handles twin law matrices effectively .
- Solvent masking : Apply SQUEEZE (PLATON) to model disordered solvent regions in electron density maps .
Case study : A related brominated ketone required a twin fraction of 0.32 refined using SHELXL, achieving an R-factor of 0.045 .
Q. How can contradictory biological activity data (e.g., in antimicrobial assays) be resolved?
Methodological considerations :
- Dose-response validation : Ensure linearity in IC₅₀ curves (e.g., 0.1–100 µM range) to avoid false negatives from solubility limits.
- Control experiments : Test against known standards (e.g., ampicillin for bacteria) and include DMSO controls to rule out solvent toxicity .
- Mechanistic studies : Use fluorescence-based assays (e.g., SYTOX Green for membrane integrity) to differentiate bactericidal vs. bacteriostatic effects .
Q. What strategies mitigate side reactions (e.g., sulfide oxidation) during derivatization?
- Protective groups : Temporarily protect the methylsulfanyl (-SMe) group with Boc anhydride to prevent oxidation during bromination or coupling reactions .
- Low-temperature reactions : Perform reactions at –20°C in anhydrous DMF to stabilize reactive intermediates.
- Catalytic additives : Use radical inhibitors (e.g., BHT) to suppress unwanted radical chain reactions during halogenation .
Q. How is this compound utilized in agrochemical or pharmaceutical intermediate synthesis?
Applications :
- Insecticide precursors : Acts as a key intermediate in synthesizing pyrazole carboxylates (e.g., Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate), which are precursors to anthranilamide insecticides like Cyclaniliprole .
- Drug discovery : The bromine atom serves as a leaving group in Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl moieties .
Example protocol :
React with 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium.
Reduce the ketone to alcohol using NaBH₄/MeOH for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
